2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide is a synthetic acetamide derivative characterized by a dihydrobenzofuran moiety linked via an acetamide bridge to a quinoline ring. This compound’s structural hybrid suggests possible applications in therapeutic or agrochemical contexts, though specific biological targets require further elucidation.
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(12-13-6-7-14-8-10-23-18(14)11-13)21-17-5-1-4-16-15(17)3-2-9-20-16/h1-7,9,11H,8,10,12H2,(H,21,22) |
InChI Key |
RSYKFDBYMZUKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide is a derivative of benzofuran and quinoline, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that such compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. Specifically, they promote the release of cytochrome c from mitochondria and activate caspases, leading to programmed cell death .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 9 | Apoptosis via caspase activation |
| HeLa (Cervical) | 4.87 | Disruption of FAK/Paxillin pathway |
| MDA-MB-231 (Breast) | 6.72 | Induction of reactive oxygen species |
Antimicrobial Activity
Benzofuran derivatives exhibit notable antimicrobial properties. Preliminary studies suggest that 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide may possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good efficacy against various pathogens .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
The mechanisms underlying the biological activities of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide involve multiple pathways:
- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to apoptosis.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways in microorganisms.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is relevant in diabetes and obesity management .
Case Studies and Research Findings
Several research groups have synthesized and tested various derivatives of benzofuran and quinoline structures. For example, a study demonstrated that a related compound exhibited an IC50 value of 9 μM against A549 cells, indicating strong potential for therapeutic use in lung cancer treatment . Another investigation into the enzyme inhibitory properties found that certain derivatives effectively inhibited α-glucosidase, suggesting applications in managing diabetes .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and identifiers:
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
- IUPAC Name : 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide
This structure features a benzofuran moiety linked to a quinoline derivative, which is significant for its biological activity.
Anticancer Properties
Research indicates that 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival.
Case Study Example :
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against gram-positive bacteria. Its effectiveness has been assessed using standard disk diffusion methods.
Data Table: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 16 |
| Escherichia coli | 12 |
These findings suggest that the compound could be further explored for use in treating bacterial infections .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which is critical in conditions like Alzheimer's disease.
Research Insights :
In a neurotoxicity model using SH-SY5Y cells, treatment with 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against neurodegeneration .
Formulation in Drug Development
The compound's unique structure allows it to be incorporated into various drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its lipophilic nature facilitates better permeability across biological membranes.
Formulation Strategies :
- Nanoparticle Encapsulation : Enhancing solubility and stability.
- Topical Gels : For localized delivery in dermatological applications.
- Oral Dosage Forms : Utilizing excipients that enhance absorption.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indolinone-Based Acetamide Derivatives
Compounds from Jurnal Kimia Sains dan Aplikasi (2020) share the N-(quinolin-6-yl)acetamide backbone but feature substituted indolin-3-ylidene groups (Table 1). Key differences include:
| Compound (ID) | Substituents on Indolinone | pIC50 | Activity Implication |
|---|---|---|---|
| (E)-2-(5-amino-...acetamide (57) | 4-bromobenzyl, amino | 5.411 | Moderate potency |
| (E)-2-(i-(4-bromo...acetamide (58) | 4-bromobenzyl, hydroxymethyl | 5.208 | Reduced potency vs. 57 |
| (E)-2-(i-(4-bromo...acetamide (59) | 4-bromobenzyl, cyanamido | 6.878 | Highest potency in series |
| (E)-2-(i-((3-am...acetamide (60) | 3-aminoisoxazol-5-ylmethyl | 5.322 | Moderate potency |
The target compound replaces the indolinone core with dihydrobenzofuran, likely altering ring strain and electron distribution. The cyanamido substituent in compound 59 significantly enhances potency (pIC50 = 6.878), suggesting that electron-withdrawing groups improve binding affinity in this scaffold . By contrast, the dihydrobenzofuran in the target compound may confer improved stability or solubility compared to planar indolinone systems.
Benzothiazole Acetamide Derivatives
The European patent (EP3348550A1, 2018) describes N-(6-trifluoromethylbenzothiazole-2-yl) acetamides with substituted phenyl groups (e.g., methoxy, trimethoxy). Key examples include:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
The benzothiazole ring and trifluoromethyl group enhance metabolic stability and electron-withdrawing effects, whereas the target compound’s quinoline and dihydrobenzofuran may improve π-π stacking or hydrogen-bonding interactions in biological targets. Methoxy substituents in the patent compounds could modulate pharmacokinetics, analogous to how dihydrobenzofuran’s oxygen atom may influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
